3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-

Catalog No.
S1800089
CAS No.
96847-52-8
M.F
C₁₁H₁₀O₂
M. Wt
174.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-

CAS Number

96847-52-8

Product Name

3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-

IUPAC Name

(1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

Molecular Formula

C₁₁H₁₀O₂

Molecular Weight

174.2

InChI

InChI=1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9?,11-/m0/s1

SMILES

C1C2C1(C(=O)OC2)C3=CC=CC=C3

Synonyms

(+/-)-2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane; (1R,5S)-rel-2-Oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane
  • Organic chemistry: This field studies the structure, properties, and reactions of organic compounds, which are molecules that contain carbon. Researchers may synthesize and analyze similar molecules to understand their reactivity and potential applications.
  • Medicinal chemistry: This field applies principles of organic chemistry to design and develop new drugs. Researchers may explore similar molecules to see if they have any biological activity or potential as drug candidates.

It's important to note that specific research applications may not be publicly available due to confidentiality or being in the early stages of investigation.

Further Resources:

  • You can find more information about the general properties of 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R) on PubChem, a public database of chemicals and their properties maintained by the National Institutes of Health .

3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- is a bicyclic compound characterized by a unique oxabicyclo structure. The molecular formula is C10H11OC_{10}H_{11}O with a molecular weight of approximately 161.19 g/mol. This compound features a bicyclic framework consisting of two fused rings, one of which contains an oxygen atom, contributing to its distinct chemical properties and reactivity.

, including:

  • Nucleophilic Substitution: The oxabicyclo structure allows for nucleophilic attack at the carbonyl carbon, facilitating the formation of new C-C bonds.
  • Cyclization Reactions: It can undergo cyclization reactions to form more complex structures, often used in organic synthesis.
  • Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups, making it versatile in synthetic pathways.

Research indicates that 3-Oxabicyclo[3.1.0]hexan-2-one derivatives exhibit significant biological activities, including:

  • Antidepressant Properties: Some derivatives are being studied as potential antidepressants due to their ability to interact with neurotransmitter systems.
  • Antimicrobial Activity: Certain analogs have shown promising results against various microbial strains, indicating potential as therapeutic agents.

The synthesis of 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- can be achieved through several methods:

  • Reaction of Phenylacetonitrile with Epichlorohydrin:
    • Phenylacetonitrile reacts with epichlorohydrin in the presence of sodium hydride.
    • Subsequent alkali hydrolysis and acid treatment yield the target compound .
  • Cyclization from Meldrum's Acid:
    • A detailed mechanism involves treating Meldrum's acid with sodium ethoxide and epichlorohydrin, leading to the formation of the bicyclic structure through intramolecular nucleophilic substitution
      2
      .

3-Oxabicyclo[3.1.0]hexan-2-one has various applications in organic chemistry:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules .
  • Pharmaceutical Development: Its derivatives are explored for potential use in developing new therapeutic agents, particularly in treating depression and microbial infections.

Studies on the interactions of this compound reveal its potential to bind with various biological targets:

  • Enzyme Inhibition: Some derivatives have been evaluated for their inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into receptor binding affinity suggest that certain analogs may modulate neurotransmitter activity, supporting their use in pharmacological applications.

Several compounds share structural similarities with 3-Oxabicyclo[3.1.0]hexan-2-one. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione67911-21-10.97Contains additional methyl groups enhancing stability
Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate335599-07-00.97Features an ethyl ester group, altering solubility and reactivity
3-Methyldihydrofuran-2,5-dione4100-80-50.90Exhibits different ring structure and reactivity profile
(3aR,4S,7R,7aS)-rel-Hexahydro-4,7-methanoisobenzofuran-1,3-dione14166-28-00.88Contains a methano bridge affecting stereochemistry

These compounds highlight the uniqueness of 3-Oxabicyclo[3.1.0]hexan-2-one in terms of its specific structural configuration and potential applications in synthetic chemistry and pharmacology.

XLogP3

1.7

Dates

Modify: 2024-04-15

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